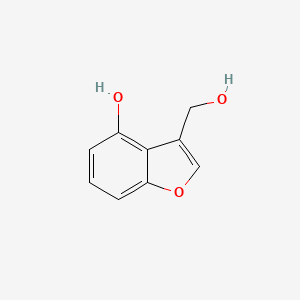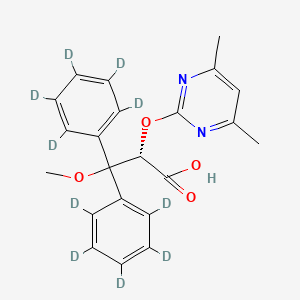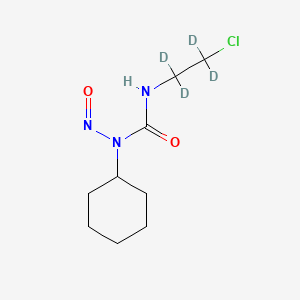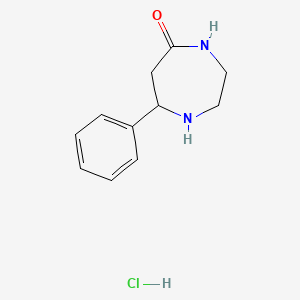
Oxethazaine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxethazaine, also known as Oxethazaine-d6, is a potent local anesthetic . It is administered orally, usually in combination with an antacid, for the relief of pain associated with peptic ulcer disease or esophagitis . Oxethazaine-d6 is mainly used for research purposes .
Molecular Structure Analysis
The molecular formula of Oxethazaine-d6 is C28H35D6N3O3 . It has a molecular weight of 473.68 . The structure of Oxethazaine-d6 is similar to that of Oxethazaine, with the difference being the presence of six deuterium atoms .Chemical Reactions Analysis
Oxethazaine has been found to enhance the antibacterial activity of colistin against both mcr-positive and -negative pathogens . Mechanistic assays revealed that Oxethazaine could improve the ability of colistin to destruct bacterial outer membrane and cytoplasmic membrane permeability .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Oxethazaine has been found to inhibit the proliferation and migration of esophageal cancer cells . It binds directly to AURKA, suppresses AURKA activity, and inhibits the downstream effectors of AURKA . This suggests that Oxethazaine could be a potential therapeutic agent for treating esophageal squamous cell carcinoma .
Eigenschaften
CAS-Nummer |
1346603-51-7 |
|---|---|
Molekularformel |
C28H41N3O3 |
Molekulargewicht |
473.691 |
IUPAC-Name |
2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3 |
InChI-Schlüssel |
FTLDJPRFCGDUFH-SCPKHUGHSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 |
Synonyme |
2,2’-[(2-Hydroxyethyl)imino]bis[N-(α,α-dimethylphenethyl)-N-(methyl-d3)acetamide]; 2-Di[N-(methyl-d3)-N-phenyl-tert-butyl-carbamoylmethyl]aminoethanol; Betalgil-d6; FH 099-d6; Mucoxin-d6; Oxaine-d6; Oxetacaine-d6; Storocain-d6; Storocaine-d6; Topicai |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)



![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)
![8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B585637.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)
